(Benzyl-isobutyryl-amino)-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(2-methylpropanoyl)amino]acetic acid is an organic compound that features a benzyl group, a 2-methylpropanoyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[benzyl(2-methylpropanoyl)amino]acetic acid typically involves the following steps:
Formation of the Benzyl Amine Intermediate: The initial step involves the reaction of benzylamine with 2-methylpropanoyl chloride under basic conditions to form the benzyl(2-methylpropanoyl)amine intermediate.
Coupling with Glycine: The intermediate is then coupled with glycine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 2-[benzyl(2-methylpropanoyl)amino]acetic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-[Benzyl(2-methylpropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[Benzyl(2-methylpropanoyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[benzyl(2-methylpropanoyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[Benzyl(2-methylpropanoyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[Benzyl(2-methylpropanoyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness: 2-[Benzyl(2-methylpropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[benzyl(2-methylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(2)13(17)14(9-12(15)16)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
PLIZBZOCXKOLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.